3-Amino-2-fluorobenzoic acid

Catalog No.
S698690
CAS No.
914223-43-1
M.F
C7H6FNO2
M. Wt
155.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-2-fluorobenzoic acid

CAS Number

914223-43-1

Product Name

3-Amino-2-fluorobenzoic acid

IUPAC Name

3-amino-2-fluorobenzoic acid

Molecular Formula

C7H6FNO2

Molecular Weight

155.13 g/mol

InChI

InChI=1S/C7H6FNO2/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3H,9H2,(H,10,11)

InChI Key

WZCZMWMNVHEBCK-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)N)F)C(=O)O

Canonical SMILES

C1=CC(=C(C(=C1)N)F)C(=O)O

The exact mass of the compound 3-Amino-2-fluorobenzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Amino-2-fluorobenzoic acid is a highly specialized, bi-functional fluorinated building block widely procured for the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals . Structurally, it features a fluorine atom strategically positioned at the 2-position, directly between the carboxylic acid and the meta-amino group. This dense functionalization creates a unique steric and electronic environment that dictates its behavior in downstream synthesis . Commercially, it is prioritized over unfluorinated analogs when a synthetic route requires precise conformational locking, altered pKa profiles, or enhanced metabolic stability in the final molecular scaffold [1].

Substituting 3-amino-2-fluorobenzoic acid with its unfluorinated baseline, 3-aminobenzoic acid, or its isomer, 2-amino-3-fluorobenzoic acid, leads to critical failures in process chemistry and final product performance. The unfluorinated baseline lacks the strong inductive effect of the ortho-fluorine, resulting in a significantly higher carboxylic acid pKa and a more nucleophilic amine, which completely alters reaction kinetics during amide coupling and salt formation. Furthermore, the fluorine atom at the 2-position forces the carboxylate group out of the aromatic plane to minimize steric clash; replacing it with an unfluorinated analog results in a planar conformation that fails to bind selectively in sterically constrained receptor pockets, such as those targeted by RXR homodimer agonists[1].

Carboxylic Acid Acidity and Formulation Impact

The introduction of the highly electronegative fluorine atom at the 2-position exerts a strong inductive electron-withdrawing effect on the adjacent carboxylic acid. Consequently, 3-amino-2-fluorobenzoic acid exhibits a predicted pKa of approximately 3.43, making it substantially more acidic than the unfluorinated baseline . This shift necessitates adjustments in the selection of bases during coupling reactions and alters the solubility profile of the resulting salts[1].

Evidence DimensionCarboxylic acid pKa
Target Compound Data3.43 ± 0.10
Comparator Or Baseline3-Aminobenzoic acid (~4.7)
Quantified Difference~1.3 pKa unit reduction in acidity
ConditionsStandard aqueous conditions (predicted)

Process chemists must account for this increased acidity when selecting bases for amide coupling and when designing salt forms for API formulation.

Amine Nucleophilicity and Acylation Kinetics

Because the fluorine atom is situated directly between the carboxylate and the amino group (ortho to both), it strongly withdraws electron density from the amine via induction. This significantly reduces the basicity and nucleophilicity of the amine compared to 3-aminobenzoic acid . As a result, N-acylation or alkylation of 3-amino-2-fluorobenzoic acid typically requires more forcing conditions, stronger electrophiles, or specialized catalysts to achieve high yields during process scale-up[1].

Evidence DimensionAmine basicity/nucleophilicity (conjugate acid pKa)
Target Compound DataReduced basicity due to ortho-fluoro inductive effect
Comparator Or Baseline3-Aminobenzoic acid (standard aniline reactivity)
Quantified DifferenceEstimated ~1.4 pKa unit drop in conjugate acid pKa
ConditionsElectrophilic substitution/acylation conditions

Procurement teams must ensure that appropriate, high-efficiency coupling reagents are sourced alongside this building block to overcome its reduced nucleophilicity.

Receptor Selectivity via Conformational Restriction

In medicinal chemistry, the 2-fluoro substituent is critical for restricting the conformation of the resulting scaffolds. When 3-amino-2-fluorobenzoic acid is used to synthesize tetrahydroquinoline-based RXR agonists, the steric bulk of the fluorine atom prevents coplanarity, driving a pronounced preference for RXR homodimer activation over heterodimer activation [1]. Unfluorinated analogs fail to achieve this selectivity, leading to promiscuous off-target effects .

Evidence DimensionRXR Homodimer vs Heterodimer Selectivity
Target Compound DataPronounced RXR homodimer preference
Comparator Or BaselineStandard RXR agonists (e.g., Bexarotene) or unfluorinated scaffolds
Quantified DifferenceSignificant reduction in promiscuous heterodimer activation
ConditionsCellular reporter gene assays for RXR:RXR and RXR:RAR

Selecting this specific fluorinated isomer is essential for developing targeted nuclear receptor drugs with minimized adverse side effects.

Regioselective Synthesis of Macrocyclic Pentamers

3-Amino-2-fluorobenzoic acid serves as a critical precursor for the one-pot synthesis of functionalized fluoropentamers. The specific substitution pattern allows for controlled cyclisation using POCl3 and Et3N, yielding the target macrocycle directly[1]. Attempting this cyclisation with differently substituted analogs, such as hydroxyl-substituted variants, often fails entirely without prior protection of active functionalities [2].

Evidence DimensionOne-pot macrocyclisation viability
Target Compound DataSuccessful cyclisation to fluoropentamer without protection
Comparator Or BaselineHydroxyl-substituted analogs (e.g., 3-amino-5-hydroxy-2-methoxybenzoic acid)
Quantified DifferenceTarget compound cyclises directly; comparator fails without protection
ConditionsPOCl3 and Et3N in dry acetonitrile at room temperature

Demonstrates the compound's utility in specialized macrocycle synthesis where specific electronic profiles are required to avoid complex protection-deprotection steps.

Synthesis of Selective RXR Agonists

Utilizing the conformational restriction provided by the 2-fluoro group to develop tetrahydroquinoline-based drugs that selectively activate RXR homodimers, minimizing the side effects associated with promiscuous heterodimer activation [1].

Development of Advanced Agrochemicals

Incorporating the fluorinated aromatic ring into pesticide and herbicide structures to enhance binding affinity at target sites and improve metabolic stability against environmental degradation[2].

Production of Conformationally Locked Peptidomimetics

Leveraging the ortho-fluoro effect to force the carboxylate group out of the aromatic plane, creating rigid scaffolds that accurately mimic specific peptide secondary structures in drug discovery programs .

Precursor for Fluorinated Macrocycles

Serving as an essential monomer in the one-pot cyclisation of functionalized fluoropentamers, where its specific substitution pattern enables direct macrocycle formation without the need for complex protecting group strategies [3].

XLogP3

0.9

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

3-Amino-2-fluorobenzoic acid

Dates

Last modified: 08-15-2023

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